molecular formula C5H3F9O B062403 Methoxyperfluorobutane CAS No. 163702-07-6

Methoxyperfluorobutane

Cat. No. B062403
Key on ui cas rn: 163702-07-6
M. Wt: 250.06 g/mol
InChI Key: OKIYQFLILPKULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827446

Procedure details

The present invention also relates to the discovery of azeotropic or azeotrope-like compositions of effective amounts of C4F9 OCH3 and methanol, ethanol, isopropanol, n-heptane, t-DCE, c-DCE, or acetone; C4F9OCH3, n-heptane and methanol, ethanol or isopropanol; C4F9OCH3, t-DCE and methanol, ethanol or isopropanol; C4F9OCH3, c-DCE and methanol or ethanol; C4F9OCH3, acetone and methanol, ethanol, or isopropanol; C4F9OCH3, HFC-43-10mee and methanol to form an azeotropic or azeotrope-like composition.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
C4F9 OCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
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0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 18
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 19
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 20
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 21
[Compound]
Name
t-DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
c-DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
t-DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
c-DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28

Identifiers

REACTION_CXSMILES
[C:1]([O:14][CH3:15])([C:4]([C:7]([C:10]([F:13])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2]>CO.C(O)(C)C.C(O)C.CC(C)=O.CCCCCCC>[C:1]([O:14][CH3:15])([C:4]([C:7]([C:10]([F:12])([F:13])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[CH:4]([F:6])([C:7]([F:9])([F:8])[C:10]([F:13])([F:12])[F:11])[CH:1]([F:3])[C:10]([F:13])([F:12])[F:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eleven
Name
C4F9 OCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step 17
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step 18
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step 19
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step 20
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step 21
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step 22
Name
t-DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
c-DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Step 26
Name
t-DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Step 28
Name
c-DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Name
Type
product
Smiles
C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05827446

Procedure details

The present invention also relates to the discovery of azeotropic or azeotrope-like compositions of effective amounts of C4F9 OCH3 and methanol, ethanol, isopropanol, n-heptane, t-DCE, c-DCE, or acetone; C4F9OCH3, n-heptane and methanol, ethanol or isopropanol; C4F9OCH3, t-DCE and methanol, ethanol or isopropanol; C4F9OCH3, c-DCE and methanol or ethanol; C4F9OCH3, acetone and methanol, ethanol, or isopropanol; C4F9OCH3, HFC-43-10mee and methanol to form an azeotropic or azeotrope-like composition.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
C4F9 OCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 18
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 19
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 20
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 21
[Compound]
Name
t-DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
c-DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
t-DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
c-DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28

Identifiers

REACTION_CXSMILES
[C:1]([O:14][CH3:15])([C:4]([C:7]([C:10]([F:13])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2]>CO.C(O)(C)C.C(O)C.CC(C)=O.CCCCCCC>[C:1]([O:14][CH3:15])([C:4]([C:7]([C:10]([F:12])([F:13])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[CH:4]([F:6])([C:7]([F:9])([F:8])[C:10]([F:13])([F:12])[F:11])[CH:1]([F:3])[C:10]([F:13])([F:12])[F:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eleven
Name
C4F9 OCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step 17
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step 18
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step 19
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step 20
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step 21
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step 22
Name
t-DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
c-DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Step 26
Name
t-DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Step 28
Name
c-DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC
Name
Type
product
Smiles
C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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